4-(4-Nitrophenyl)-1H-1,2,3-triazole
Overview
Description
4-(4-Nitrophenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms The presence of a nitrophenyl group at the 4-position of the triazole ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-nitrophenyl azide with an alkyne under copper(I) catalysis to form the triazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The triazole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-1H-1,2,3-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Oxidation: Oxidized triazole derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The triazole ring can also interact with metal ions and other functional groups, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Nitrophenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-(4-Aminophenyl)-1H-1,2,3-triazole: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
4-(4-Methoxyphenyl)-1H-1,2,3-triazole: Contains a methoxy group, which affects its electronic properties and reactivity.
4-(4-Chlorophenyl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its specific combination of the nitrophenyl group and the triazole ring, which imparts distinct chemical and physical properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
4-(4-nitrophenyl)-2H-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-5-9-11-10-8/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIHDBOLXXRPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345531 | |
Record name | 4-(4-Nitrophenyl)-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-97-3 | |
Record name | 4-(4-Nitrophenyl)-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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